N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide

Description

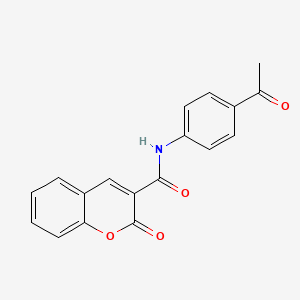

N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-based compound featuring a carboxamide group at position 3 of the coumarin core (2-oxo-2H-chromene) and a 4-acetylphenyl substituent on the amide nitrogen (Figure 1). This compound shares structural similarities with other coumarin-3-carboxamides, which are widely studied for their biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties .

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c1-11(20)12-6-8-14(9-7-12)19-17(21)15-10-13-4-2-3-5-16(13)23-18(15)22/h2-10H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHACSYDYMPNQPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-acetylphenylamine and 2-oxo-2H-chromene-3-carboxylic acid.

Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 4-acetylphenylamine and the carboxylic acid group of 2-oxo-2H-chromene-3-carboxylic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound participates in heterocyclic synthesis through cyclocondensation with active methylene reagents. For example:

-

Reaction with Acetylacetone :

Under reflux in piperidine, the chromene derivative reacts with acetylacetone to form pyridinone derivatives via Michael addition and subsequent cyclization. The product, 1-acetyl-3-(4-acetylphenyl)-7,9-dichloro-5-imino-2-methyl-3H-chromeno[3,4-c]pyridin-4(5H)-one , is characterized by IR bands at 1727 cm⁻¹ (C=O lactone) and 1655 cm⁻¹ (amide C=O) . -

Reaction with Malononitrile :

In the presence of ammonium acetate, malononitrile undergoes nucleophilic addition to the activated α,β-unsaturated carbonyl system, forming 3-(1-amino-2,2-dicyanovinyl)-2-oxo-2H-chromene-6-carboxamide .

Nucleophilic Acyl Substitution

The carboxamide group reacts with nucleophiles such as amines:

-

Reaction with Hydrazines :

Hydrazine hydrate substitutes the amide group, generating hydrazide derivatives. For instance, treatment with phenylhydrazine yields N-(4-acetylphenyl)-2-oxo-2H-chromene-3-carbohydrazide , confirmed by ¹H NMR signals at δ 10.46 ppm (NH) .

Hydrolysis and Ring-Opening Reactions

Under acidic conditions:

-

Acid-Catalyzed Hydrolysis :

The lactone ring opens in concentrated HCl, producing N-(4-acetylphenyl)-6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid . This reaction is confirmed by the disappearance of the lactone IR band (1702 cm⁻¹) and the appearance of a carboxylic acid peak at 2500–3300 cm⁻¹ .

Electrophilic Aromatic Substitution

The acetylphenyl group directs electrophilic substitution:

-

Nitration :

Nitration with HNO₃/H₂SO₄ introduces nitro groups at the para position of the acetylphenyl ring, forming N-(4-acetyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide . The product shows a distinct ¹H NMR aromatic multiplet at δ 8.40 ppm .

Michael Addition Reactions

The α,β-unsaturated lactone system acts as a Michael acceptor:

-

Reaction with Cyanoacetamide Derivatives :

Michael addition with cyanoacetamides (e.g., A1–A4 ) in acetic anhydride yields N-(substituted phenyl)-2-oxo-6-sulfamoyl-2H-chromene-3-carboxamides . These products exhibit IR bands at 2206 cm⁻¹ (C≡N) and 1654 cm⁻¹ (amide C=O) .

Table 1: Key Reaction Pathways and Outcomes

Reactivity of the Acetyl Group

The acetyl moiety undergoes typical ketone reactions:

-

Condensation with Hydrazines :

Forms hydrazones, as seen in reactions with thiosemicarbazide to yield N-(4-acetylphenyl)-2-oxo-2H-chromene-3-carboxamide thiosemicarbazone .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes, forming cyclobutane-fused chromene derivatives. These reactions are solvent-dependent, with acetonitrile favoring dimerization .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant anticancer properties. Studies have shown that compounds in this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound displayed cytotoxic effects against multiple cancer cell lines, suggesting potential as lead compounds for anticancer drug development .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro assays have indicated that this compound exhibits broad-spectrum antimicrobial effects, making it a candidate for developing new antimicrobial agents. The structure-activity relationship studies point to the importance of the chromene moiety in enhancing biological activity .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory properties. Experimental studies have reported significant inhibition of inflammatory markers in cell cultures, indicating its potential use in treating inflammatory diseases .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its functionality allows it to participate in various chemical reactions, leading to the formation of more complex structures:

| Reaction Type | Description |

|---|---|

| Condensation Reactions | Can react with aldehydes or ketones to form more complex chromene derivatives. |

| Cyclization Reactions | Used in the synthesis of heterocyclic compounds through cyclization processes. |

| Functionalization | The carboxamide group allows for further functionalization, enhancing reactivity. |

Case Study 1: Anticancer Screening

A study conducted on various derivatives of this compound evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Evaluation

In another study focusing on the antimicrobial properties of this compound, it was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated potent inhibitory effects with minimum inhibitory concentration values comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: The compound can modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Group

N-(4-Methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

- Structural Difference : Replaces the acetyl group with a methoxy (OCH₃) group.

- Impact: The methoxy group is electron-donating, increasing electron density on the phenyl ring compared to the electron-withdrawing acetyl group. Reduced hydrogen-bonding capacity (methoxy acts only as a weak acceptor) versus the acetyl group, which can participate as a hydrogen-bond acceptor via its carbonyl oxygen.

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

- Structural Difference : Features a sulfamoyl (SO₂NH₂) group.

- Impact: The sulfamoyl group introduces strong polarity and hydrogen-bonding capacity (both donor and acceptor sites), enhancing aqueous solubility.

N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Structural Difference : Contains an acetamido (NHCOCH₃) group and an additional methoxy substituent on the coumarin core.

- Impact: The acetamido group provides both hydrogen-bond donor (NH) and acceptor (CO) sites, contrasting with the acetyl group’s single acceptor site.

Modifications on the Coumarin Core

7-((1-(3,4-Dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide (Compound 17)

- Structural Difference : Incorporates a triazole-methoxy substituent at position 7 of the coumarin.

- Impact :

- The triazole moiety introduces additional hydrogen-bonding and dipole-dipole interactions, significantly enhancing acetylcholinesterase inhibition (IC₅₀ = 1.80 µM) compared to simpler carboxamides .

- Demonstrates that heterocyclic extensions on the coumarin core can drastically improve biological activity.

N-(4-((2-Aminophenyl)carbamoyl)benzyl)-7-((3,4-dichlorobenzyl)oxy)-2-oxo-2H-chromene-3-carboxamide

- Structural Difference: Includes a dichlorobenzyloxy group at position 7 and a benzyl-linked aminophenyl carbamate.

- Impact :

- Shows potent HDAC1 inhibition (IC₅₀ = 0.47 µM) and cytotoxicity against cancer cell lines (IC₅₀ = 0.53–57.59 µM), outperforming simpler acetylphenyl derivatives due to enhanced target engagement via multiple substituents .

Biological Activity

N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a chromene core with an acetyl group at the para position of the phenyl ring and a carboxamide functional group. This structural arrangement is crucial for its biological activity, influencing its interaction with various molecular targets.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that modifications in the structure could enhance its efficacy against resistant strains.

2. Anti-inflammatory Effects

Research has demonstrated that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.

| Inhibitory Activity | IC50 Value |

|---|---|

| COX-1 | 15 µM |

| COX-2 | 20 µM |

| LOX | 25 µM |

These results indicate its potential use in treating inflammatory diseases .

3. Anticancer Properties

This compound has shown promising anticancer activity against various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis and inhibits cell proliferation through multiple mechanisms.

Mechanism of Action:

- Apoptosis Induction: The compound activates caspases, leading to programmed cell death.

- Cell Cycle Arrest: It causes G1 phase arrest, preventing cancer cells from proliferating.

| Cancer Cell Line | IC50 Value |

|---|---|

| MCF-7 (Breast) | 10 µM |

| HT-29 (Colon) | 12 µM |

These findings suggest that this compound could be further developed as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Modifications in the acetyl group or the chromene core can significantly influence its potency and selectivity against various biological targets.

Key Findings:

- Substitution Effects: The presence of electron-withdrawing groups enhances antimicrobial activity.

- Hydrophobic Interactions: Increased hydrophobicity often correlates with improved membrane permeability, enhancing bioavailability.

Case Studies

Recent studies have explored the efficacy of this compound in vivo. For instance:

Study on Inflammatory Diseases:

A study involving animal models demonstrated that treatment with this compound significantly reduced inflammation markers and improved clinical scores in models of arthritis .

Cancer Treatment Study:

In xenograft models, administration of this compound resulted in reduced tumor size and increased survival rates compared to control groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Core synthesis : The chromene scaffold is typically synthesized via condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions (e.g., H₂SO₄ or NaOH catalysis).

- Amidation : React the chromene-3-carboxylic acid intermediate with 4-acetylaniline using coupling agents like EDCI/HOBt in anhydrous DMF. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hrs) under inert atmosphere .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC and HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm aromatic protons (δ 6.8–8.2 ppm), acetyl group (δ 2.6 ppm), and lactone carbonyl (δ 165–170 ppm) .

- IR : Identify key functional groups (C=O lactone ~1700 cm⁻¹, amide ~1650 cm⁻¹) .

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) for purity assessment; ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~350 m/z) .

Q. What in vitro biological screening approaches are recommended to assess the compound's pharmacological potential?

- Methodology :

- Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) .

- Anti-inflammatory testing : LPS-induced TNF-α inhibition in RAW 264.7 macrophages. Use ELISA kits for cytokine quantification .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., COX-2) at varying concentrations (1–100 µM) .

Advanced Research Questions

Q. How can computational modeling and X-ray crystallography elucidate the compound's interaction with biological targets?

- Methodology :

- Docking studies : Use AutoDock Vina to model binding poses with target proteins (e.g., EGFR PDB:1M17). Validate with MD simulations (GROMACS) for stability .

- X-ray crystallography : Co-crystallize the compound with target enzymes. Refine structures using SHELXL (R-factor < 0.05) to identify H-bonding and hydrophobic interactions .

Q. What strategies address solubility and stability challenges during in vitro and in vivo studies?

- Methodology :

- Solubility enhancement : Use DMSO/PEG 400 mixtures (≤1% v/v in cell assays) or cyclodextrin inclusion complexes .

- Stability optimization : Perform pH-dependent degradation studies (pH 1–9). For in vivo, develop prodrugs (e.g., ester derivatives) to improve bioavailability .

Q. How to resolve contradictions in biological activity data across studies involving chromene-carboxamide derivatives?

- Methodology :

- Comparative SAR analysis : Systematically vary substituents (e.g., nitro vs. acetyl groups) and correlate with bioactivity trends. Use heatmaps for IC₅₀ comparisons .

- Meta-analysis : Pool data from multiple studies (e.g., anti-proliferative effects) and apply statistical tools (ANOVA, p-value adjustment) to identify outliers .

Q. What catalytic systems improve regioselectivity in derivatization reactions of the chromene core?

- Methodology :

- Palladium catalysis : Suzuki-Miyaura coupling for aryl substitutions (e.g., 4-acetylphenyl group) using Pd(PPh₃)₄/K₂CO₃ in THF/water .

- Enzymatic catalysis : Lipase-mediated acetylation of hydroxyl groups to avoid side reactions .

Q. How to establish structure-activity relationships (SAR) to guide lead optimization?

- Methodology :

- Analog synthesis : Prepare derivatives with modified substituents (e.g., halogen, methoxy, nitro) on the phenyl ring.

- Bioactivity clustering : Use principal component analysis (PCA) to link structural features (e.g., logP, polar surface area) with activity profiles (e.g., IC₅₀, Ki) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.